4-Hydroxynicotinamide
Overview
Description
4-Hydroxynicotinamide is an organic compound belonging to the class of nicotinamides, which are heterocyclic aromatic compounds containing a pyridine ring substituted at position 3 by a carboxamide group . Its molecular formula is C6H6N2O2, and it is known for its diverse applications in scientific research and industry .
Mechanism of Action
Target of Action
4-Hydroxynicotinamide, a derivative of nicotinamide , is known to interact with several targets.
Mode of Action
It is known that nicotinamide, the parent compound, plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells . It also influences human DNA repair and cellular stress responses
Biochemical Pathways
This compound is a part of the nicotinamide metabolic pathway . All components of vitamin B3, including nicotinamide, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These molecules play crucial roles in various biochemical reactions, including energy production and DNA repair .
Pharmacokinetics
It is known that after oral intake, nicotinamide, the parent compound, is reasonably well absorbed with peak plasma concentrations usually being reached between 2–3 h after dosing
Result of Action
Nicotinamide, the parent compound, has been shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation
Action Environment
It is known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of many compounds
Biochemical Analysis
Biochemical Properties
4-Hydroxynicotinamide plays a significant role in biochemical reactions, particularly in the context of nicotinamide metabolism. It interacts with several enzymes and proteins, including nicotinamide adenine dinucleotide (NAD+) dependent enzymes. These interactions are crucial for the compound’s involvement in redox reactions and cellular energy metabolism. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, influencing their activity and, consequently, the metabolic pathways they regulate .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the levels of NAD+ within cells, impacting processes such as DNA repair, gene transcription, and energy production. These effects are observed in different cell types, including neuronal, hepatic, and immune cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating them, which in turn affects various metabolic pathways. For example, this compound has been shown to inhibit poly(ADP-ribose) polymerases (PARPs), enzymes involved in DNA repair. This inhibition can lead to changes in gene expression and cellular responses to DNA damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but its degradation products may also have biological activity. Long-term exposure to this compound in vitro and in vivo has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as enhancing cellular energy metabolism and promoting DNA repair. At higher doses, this compound can exhibit toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects are critical for determining the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to nicotinamide metabolism. It interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), which are essential for the synthesis and recycling of NAD+. These interactions can affect metabolic flux and the levels of various metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes by facilitated diffusion or active transport mechanisms. Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be affected by its subcellular localization, which is often directed by targeting signals or post-translational modifications. For example, the presence of specific nuclear localization signals can direct this compound to the nucleus, where it can interact with nuclear enzymes and influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxynicotinamide can be synthesized through the hydrolysis of 4-cyanopyridine under acidic or basic conditions. Another method involves the oxidation of 4-aminonicotinamide using oxidizing agents like hydrogen peroxide or potassium permanganate .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 4-nitropyridine followed by hydrolysis. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxynicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-nitropyridine.
Reduction: Reduction of this compound can yield 4-aminonicotinamide.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4-Nitropyridine.
Reduction: 4-Aminonicotinamide.
Substitution: Various substituted nicotinamides depending on the nucleophile used.
Scientific Research Applications
4-Hydroxynicotinamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and antifungal properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Nicotinamide: A precursor to NAD+ and NADP+, involved in numerous biochemical reactions.
6-Hydroxynicotinamide: Another hydroxylated derivative of nicotinamide with similar properties.
4-Aminonicotinamide: A reduced form of 4-Hydroxynicotinamide with distinct biological activities
Uniqueness: this compound is unique due to its specific hydroxylation at the 4-position, which imparts distinct chemical reactivity and biological functions compared to other nicotinamide derivatives .
Properties
IUPAC Name |
4-oxo-1H-pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-6(10)4-3-8-2-1-5(4)9/h1-3H,(H2,7,10)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTVJEZIOILIRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476395 | |
Record name | 4-Hydroxynicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7418-63-5 | |
Record name | 4-Hydroxynicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30476395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxypyridine-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding 4-hydroxynicotinamide alongside novel compounds in Arachniodes ferns?
A: The research paper focuses on identifying novel compounds in three Arachniodes fern species: A. nigrospinosa, A. festina, and A. mutica []. While two new compounds were isolated (II and III), the presence of this compound in both A. nigrospinosa and A. festina is noteworthy. This finding suggests that this compound might be a common metabolite in these species, potentially playing a role in their biochemistry or acting as a chemotaxonomic marker within the genus. Further research is needed to elucidate its specific function within these ferns.
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